molecular formula C12H17N3S B5706610 (1E,N'E)-N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid

(1E,N'E)-N'-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid

Cat. No.: B5706610
M. Wt: 235.35 g/mol
InChI Key: FBELSXQLSAVMRE-RIYZIHGNSA-N
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Description

(1E,N’E)-N’-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid is a complex organic compound that belongs to the class of hydrazonothioic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,N’E)-N’-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid typically involves the condensation of 4-isopropylbenzaldehyde with N-methylcarbamohydrazonothioic acid under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently and can be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E,N’E)-N’-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazonothioic acid moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted compounds, depending on the specific reaction pathway.

Scientific Research Applications

Chemistry

In chemistry, (1E,N’E)-N’-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. Hydrazonothioic acids are known to exhibit antimicrobial, antifungal, and anticancer properties, making them of interest in drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for further investigation.

Industry

In industry, (1E,N’E)-N’-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatile chemical properties allow for its incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of (1E,N’E)-N’-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1E,N’E)-N’-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid include other hydrazonothioic acids and their derivatives. Examples include:

  • N’-benzylidene-N-methylcarbamohydrazonothioic acid
  • N’-isopropylidene-N-methylcarbamohydrazonothioic acid
  • N’-phenylmethylidene-N-methylcarbamohydrazonothioic acid

Uniqueness

What sets (1E,N’E)-N’-(4-isopropylbenzylidene)-N-methylcarbamohydrazonothioic acid apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the benzylidene moiety may confer unique properties that make it particularly suitable for certain applications.

Properties

IUPAC Name

1-methyl-3-[(E)-(4-propan-2-ylphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S/c1-9(2)11-6-4-10(5-7-11)8-14-15-12(16)13-3/h4-9H,1-3H3,(H2,13,15,16)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBELSXQLSAVMRE-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=S)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=S)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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